molecular formula C9H9ClN2O B2624735 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1403899-43-3

6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No. B2624735
CAS RN: 1403899-43-3
M. Wt: 196.63
InChI Key: IPSQETGNCBNAQI-UHFFFAOYSA-N
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Description

“6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” consists of a pyrrolopyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring . The molecule also contains chlorine and methyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” are not available, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” is 267.3±40.0 °C, and its predicted density is 1.154±0.06 g/cm3 .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, such as “6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one”, targeting FGFR has development prospects, especially in cancer therapy .

properties

IUPAC Name

6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-9(2)5-4-11-7(10)3-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQETGNCBNAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(C=C2NC1=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-3,3-dimethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one (7.25 g, 22.2 mmol) in DCM (50 mL) was added TFA (50 mL) and resulting mixture was stirred at 20° C. for 1 h. The solution was evaporated in vacuo and the residue dissolved in MeOH and solvent re-evaporated to give a solid. To an aliquot of this material (2.40 g) in THF (53 mL) was added piperazine (4.56 g, 52.9 mmol). After stirring for 1 h, water (30 mL) and EtOAc (30 mL) were added and the organic layer separated. The organic layer was washed with water (30 mL×2) and brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo. Chromatography on silica gel (gradient elution, 0-100% EtOAc/petrol), gave the title compound (1.4 g, 67%) as a colourless solid. 1H NMR (Me-d3-OD): 8.12 (1H, s), 6.99 (1H, s), 1.41 (6H, s).
Name
6-chloro-3,3-dimethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one
Quantity
7.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
67%

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